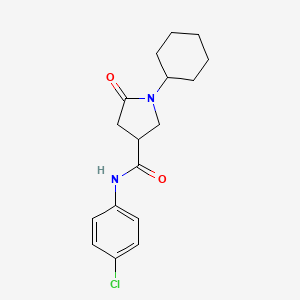

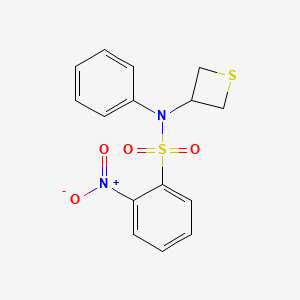

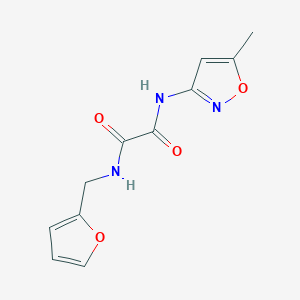

N-(4-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

Vue d'ensemble

Description

2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane, communément appelé CL-20, est un composé à haute densité énergétique doté d’une structure de nitramine polycyclique en forme de cage. Il s’agit d’une substance cristalline blanche de formule moléculaire C6H6N12O12. Le CL-20 est reconnu pour son pouvoir explosif exceptionnel et a suscité un intérêt considérable dans les applications militaires et civiles en raison de son rendement énergétique élevé et de sa sensibilité relativement faible par rapport aux autres matériaux énergétiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du CL-20 implique plusieurs étapes, à partir de l’hexamine. Les étapes clés comprennent les réactions de nitration et de cyclisation. Une voie de synthèse courante implique la nitration de l’hexamine pour former de l’hexanitrohexaazaisowurtzitane. Ce processus nécessite généralement de puissants agents nitrants tels que l’acide nitrique et l’acide sulfurique dans des conditions de température contrôlées afin de garantir la formation du produit souhaité .

Méthodes de production industrielle

La production industrielle du CL-20 utilise souvent des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction afin de maximiser le rendement et de minimiser les impuretés. Des techniques de pointe telles que la pulvérisation et la recristallisation sont utilisées pour produire du CL-20 de haute pureté avec une stabilité améliorée et une sensibilité réduite .

Analyse Des Réactions Chimiques

Types de réactions

Le CL-20 subit diverses réactions chimiques, notamment :

Oxydation : Le CL-20 peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits d’oxydation.

Réduction : Les réactions de réduction du CL-20 peuvent produire différentes formes réduites du composé.

Substitution : Le CL-20 peut participer à des réactions de substitution où les groupes nitro sont remplacés par d’autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : De puissants agents oxydants tels que le permanganate de potassium ou l’acide nitrique sont couramment utilisés.

Réduction : Des agents réducteurs comme l’hydrogène gazeux ou les hydrures métalliques peuvent être utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, souvent dans des conditions acides ou basiques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation du CL-20 peut conduire à la formation de dérivés nitroso ou nitro, tandis que la réduction peut produire des dérivés amines .

Applications de la recherche scientifique

Le CL-20 a une large gamme d’applications de recherche scientifique :

Chimie : Le CL-20 est étudié pour ses propriétés structurelles et sa réactivité uniques, ce qui en fait un sujet d’intérêt dans le domaine des matériaux énergétiques.

Biologie : Des recherches sont en cours pour explorer les effets biologiques et les applications potentiels du CL-20, bien que son utilisation principale reste dans les domaines non biologiques.

Médecine : Bien qu’il ne soit pas couramment utilisé en médecine, l’étude des interactions du CL-20 avec les systèmes biologiques peut fournir des informations sur sa sécurité et ses applications thérapeutiques potentielles.

Industrie : Le CL-20 est utilisé dans l’industrie de la défense pour le développement d’explosifs et de propergols de pointe. .

Applications De Recherche Scientifique

CL-20 has a wide range of scientific research applications:

Chemistry: CL-20 is studied for its unique structural properties and reactivity, making it a subject of interest in the field of energetic materials.

Biology: Research is ongoing to explore the potential biological effects and applications of CL-20, although its primary use remains in non-biological fields.

Medicine: While not commonly used in medicine, the study of CL-20’s interactions with biological systems can provide insights into its safety and potential therapeutic applications.

Industry: CL-20 is used in the defense industry for the development of advanced explosives and propellants. .

Mécanisme D'action

Le mécanisme d’action du CL-20 implique sa décomposition dans des conditions spécifiques, conduisant à la libération rapide d’énergie. Les cibles moléculaires et les voies impliquées comprennent la rupture des liaisons azote-azote et la formation de produits gazeux tels que l’azote, le dioxyde de carbone et l’eau. Cette décomposition rapide et la formation de gaz contribuent au pouvoir explosif du CL-20 .

Comparaison Avec Des Composés Similaires

Composés similaires

HMX (Octogène) : Un autre explosif à haute énergie avec une structure de nitramine similaire.

RDX (Cyclonite) : Un explosif largement utilisé avec une densité énergétique inférieure à celle du CL-20.

TNT (Trinitrotoluène) : Un explosif courant avec un rendement énergétique inférieur et une sensibilité supérieure à celle du CL-20

Unicité du CL-20

Le CL-20 se distingue par sa densité énergétique supérieure et sa sensibilité relativement faible par rapport aux autres explosifs à haute énergie. Sa structure unique en forme de cage contribue à sa stabilité et à ses performances, ce qui en fait un choix privilégié pour les applications explosives de pointe .

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O2/c18-13-6-8-14(9-7-13)19-17(22)12-10-16(21)20(11-12)15-4-2-1-3-5-15/h6-9,12,15H,1-5,10-11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMGUKBVDZLVFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4387084.png)

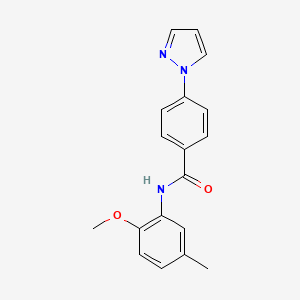

![N-(2,4-DIMETHYLPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE](/img/structure/B4387116.png)

![1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid](/img/structure/B4387122.png)

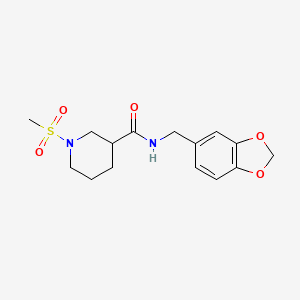

![3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)butanamide](/img/structure/B4387126.png)

![3-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-6-phenyl-1,2,4-triazine](/img/structure/B4387141.png)

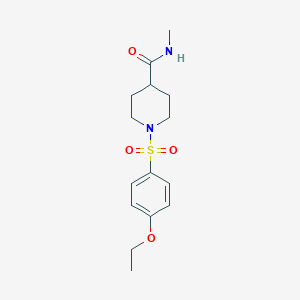

![N-[3-(allyloxy)phenyl]-3-nitrobenzamide](/img/structure/B4387164.png)